molecular formula C24H17N3O3 B1260117 NCGC00180312-03_C24H17N3O3_Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione, 6'-methyl-3-phenyl-, (2S,3S)-

NCGC00180312-03_C24H17N3O3_Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione, 6'-methyl-3-phenyl-, (2S,3S)-

Cat. No.: B1260117
M. Wt: 395.4 g/mol
InChI Key: TWDKBDSVUUKABK-GBXCKJPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NCGC00180312-03_C24H17N3O3_Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione, 6'-methyl-3-phenyl-, (2S,3S)- is a natural product found in Penicillium with data available.

Scientific Research Applications

Synthetic Aspects and Biological Activities

  • Synthetic Strategies and Biological Roles : The compound NCGC00180312-03, belonging to the class of benzodiazepines, is notable for its synthetic complexity and biological relevance. Benzodiazepines, like the one , are recognized for their pivotal role in pharmaceuticals, exhibiting a broad spectrum of biological activities including anticonvulsion, anti-anxiety, sedation, and hypnotic properties. The compound's synthetic routes, particularly those involving o-phenylenediamine, underline the continuous evolution in the synthesis of these biologically active moieties (Teli et al., 2023).

Quinazoline Derivatives and Medicinal Chemistry

  • Quinazoline-4(3H)-ones in Medicinal Chemistry : The compound's structure, which includes quinazoline, is part of a vital class of fused heterocycles significant in medicinal chemistry. Quinazoline-4(3H)-ones and their derivatives are found in numerous naturally occurring alkaloids and have been explored for their potential as medicinal agents. The stability of this nucleus has prompted the introduction of bioactive moieties to create novel pharmaceutical agents. These compounds exhibit antibacterial activities and present a promising avenue in combating antibiotic resistance (Tiwary et al., 2016).

Optoelectronic Materials and Quinazolines

  • Quinazolines in Optoelectronics : Beyond their medicinal significance, quinazolines also hold importance in the field of optoelectronics. The incorporation of quinazoline derivatives into π-extended conjugated systems has been a focal point for the creation of novel optoelectronic materials. These materials, including fluorescent quinazolines and arylvinylsubstituted quinazolines, have applications in organic light-emitting diodes, nonlinear optical materials, and colorimetric pH sensors. This highlights the compound's potential in contributing to advancements in electronic devices and sensors (Lipunova et al., 2018).

Properties

Molecular Formula

C24H17N3O3

Molecular Weight

395.4 g/mol

IUPAC Name

(2S,3S)-6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione

InChI

InChI=1S/C24H17N3O3/c1-26-21(28)17-12-6-8-14-19(17)27-22(29)16-11-5-7-13-18(16)25-23(27)24(26)20(30-24)15-9-3-2-4-10-15/h2-14,20H,1H3/t20-,24+/m0/s1

InChI Key

TWDKBDSVUUKABK-GBXCKJPGSA-N

Isomeric SMILES

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3[C@]15[C@@H](O5)C6=CC=CC=C6

SMILES

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6

Synonyms

benzomalvin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NCGC00180312-03_C24H17N3O3_Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione, 6'-methyl-3-phenyl-, (2S,3S)-
Reactant of Route 2
NCGC00180312-03_C24H17N3O3_Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione, 6'-methyl-3-phenyl-, (2S,3S)-
Reactant of Route 3
NCGC00180312-03_C24H17N3O3_Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione, 6'-methyl-3-phenyl-, (2S,3S)-
Reactant of Route 4
NCGC00180312-03_C24H17N3O3_Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione, 6'-methyl-3-phenyl-, (2S,3S)-
Reactant of Route 5
Reactant of Route 5
NCGC00180312-03_C24H17N3O3_Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione, 6'-methyl-3-phenyl-, (2S,3S)-
Reactant of Route 6
NCGC00180312-03_C24H17N3O3_Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione, 6'-methyl-3-phenyl-, (2S,3S)-

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